Ethyl 4-cyclopropyl-4-oxobutyrate
Overview
Description
Ethyl 4-cyclopropyl-4-oxobutyrate is a chemical compound that can be synthesized through various organic reactions. It is a derivative of butyric acid and contains a cyclopropyl group attached to the fourth carbon of the butyrate chain. The compound is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a one-pot synthesis involving the ring-opening of a cyclopropyl precursor followed by a Wittig reaction has been developed to create 2-methylene-4-substituted ethyl butyrates . Another study describes the synthesis of a pyrazole derivative, which involves a Knoevenagel approach followed by cyclocondensation, indicating the versatility of butyrate derivatives in synthesizing heterocyclic compounds . Additionally, the preparation of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone showcases the utility of butyrate esters in the synthesis of intermediates for pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-cyclopropyl-4-oxobutyrate has been elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a pyrazole derivative was confirmed using single-crystal X-ray diffraction, and the structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined, revealing an orthorhombic space group and intermolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of butyrate derivatives has been explored in various chemical reactions. For instance, the reaction of ethyl 2,3-dioxobutyrate 2-arylhydrazones with bromine leads to the formation of 4-bromo-derivatives, which can further react to form pyrazole derivatives . The oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4 demonstrates the susceptibility of cyclopropyl rings to oxidative ring opening .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ethyl 4-cyclopropyl-4-oxobutyrate are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility and crystallization behavior of a pyrazole derivative in methyl alcohol solvent suggest that butyrate derivatives may have good solubility in organic solvents . The stability of the key intermediate ylide in the one-pot synthesis indicates that certain butyrate derivatives can be stored under oxygen-free conditions . The selective reduction of a related compound, (R)-4-(trichloromethyl)-oxetan-2-one, to produce ethyl (R)-3-hydroxy-4-chlorobutyrate, highlights the potential for selective transformations in the presence of specific functional groups .
Scientific Research Applications
1. Synthesis in Chemistry Ethyl 4-cyclopropyl-4-oxobutyrate plays a significant role in synthetic chemistry. For instance, in the synthesis of certain gamma-substituted-gamma-butyrolactones present in film sherries, it yields radioactive gamma-butyrolactone and several other compounds, confirming earlier proposed pathways for their formation (Fagan, Kepner, & Webb, 1981). Additionally, it has been utilized in the synthesis of novel anti-HIV-1 activity compounds, as demonstrated in the creation of a variety of uracil derivatives (Danel et al., 1996).
2. Organic Chemistry Applications In organic chemistry, it has been used to develop efficient methods for synthesizing 2-methylene-4-substituted ethyl butyrates through cyclopropyl opening followed by a Wittig reaction (Chung et al., 2011). Another application is its use in the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in solutions of organic salts with recycling of the catalyst Ru-BINAP, ensuring high levels of asymmetric induction (Starodubtseva et al., 2004).
3. Biotechnology and Bioreduction Ethyl 4-cyclopropyl-4-oxobutyrate also finds its application in biotechnology, especially in designing the pH profile for asymmetric bioreduction. The optimal time-varying operating pH profile in the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast was developed to improve reaction yield and product optical purity (Chen et al., 2002).
4. Medicinal Chemistry and Drug Synthesis In medicinal chemistry, this compound has been utilized in the synthesis of ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a process that involved asymmetric aldol reaction using ethyl glyoxylate and isobutyraldehyde as raw materials (Jin-ji, 2014).
5. Pharmaceutical Intermediates Ethyl 4-cyclopropyl-4-oxobutyrate is also important in the synthesis of pharmaceutical intermediates. For instance, it was used in the synthesis of Ethyl Methylaminothiazolyloximate from ethyl 4-chloro-3-oxobutyrate (Ai, 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-cyclopropyl-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-5-8(10)7-3-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVRWEFEFCNZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645659 | |
Record name | Ethyl 4-cyclopropyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyclopropyl-4-oxobutyrate | |
CAS RN |
184297-33-4 | |
Record name | Ethyl 4-cyclopropyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.